3,5-Dichloro-2,4-difluorobenzyl alcohol
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Overview
Description
3,5-Dichloro-2,4-difluorobenzyl alcohol (3,5-DCFBA) is a compound with a wide range of applications, from synthesis of pharmaceuticals to use as a biocide in industrial processes. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. It has a wide range of physical and chemical properties that make it a versatile compound.
Scientific Research Applications
3,5-Dichloro-2,4-difluorobenzyl alcohol has a variety of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It is also used in the synthesis of polymers and other materials for research purposes. Additionally, it is used as a biocide in industrial processes, such as water treatment.
Mechanism of Action
3,5-Dichloro-2,4-difluorobenzyl alcohol acts as a biocide by disrupting the cell membranes of microorganisms. It acts by forming complexes with the cell membrane lipids, which disrupts the cell membrane structure and causes the cell to leak. This leads to the death of the microorganism. Additionally, 3,5-Dichloro-2,4-difluorobenzyl alcohol can also interact with proteins in the cell membrane, leading to their inactivation.
Biochemical and Physiological Effects
3,5-Dichloro-2,4-difluorobenzyl alcohol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit bacterial growth, and reduce oxidative stress. Additionally, it has been shown to have anti-cancer properties and to be toxic to certain parasites.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-Dichloro-2,4-difluorobenzyl alcohol in laboratory experiments is its wide range of applications. It can be used in a variety of experiments, from synthesis of pharmaceuticals to use as a biocide in industrial processes. Additionally, it is relatively easy to obtain and to use in experiments.
The main limitation of using 3,5-Dichloro-2,4-difluorobenzyl alcohol in laboratory experiments is its toxicity. It is toxic to humans and other organisms, and should be handled with caution. Additionally, it is volatile and may evaporate quickly, making it difficult to use in experiments.
Future Directions
The potential future directions for 3,5-Dichloro-2,4-difluorobenzyl alcohol are numerous. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research can be done to develop more efficient and safer methods of synthesis. Additionally, further research can be done to develop more efficient and safer methods of use in industrial processes. Finally, research can be done to develop methods to reduce its toxicity and increase its solubility.
Synthesis Methods
3,5-Dichloro-2,4-difluorobenzyl alcohol can be synthesized in a few different ways. One method involves the reaction of 2,4-difluorobenzaldehyde with dichloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces 3,5-dichloro-2,4-difluorobenzyl alcohol as the major product. Another method involves the reaction of 2,4-difluorobenzaldehyde with dichloroacetic acid in the presence of a catalyst, such as palladium on carbon. This reaction produces 3,5-dichloro-2,4-difluorobenzyl alcohol as the major product.
properties
IUPAC Name |
(3,5-dichloro-2,4-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-3(2-12)6(10)5(9)7(4)11/h1,12H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZADMNJXTHWBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,4-difluorobenzyl alcohol |
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